molecular formula C21H30O3 B3025946 3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one

3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one

Cat. No.: B3025946
M. Wt: 330.5 g/mol
InChI Key: WELOOUDIAASGHM-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10755 is a fungal metabolite that has been found in the species Periconia macrospinosa. It is known for its anticancer activity and has shown cytotoxic effects on various cancer cell lines, including A549, H116, PSN-1, and T98G .

Preparation Methods

CAY10755 is typically isolated from the fungal species Periconia macrospinosa. The specific synthetic routes and reaction conditions for its laboratory synthesis are not widely documented. the compound can be dissolved in solvents such as dichloromethane, dimethyl sulfoxide, ethanol, and methanol .

Chemical Reactions Analysis

CAY10755 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in CAY10755.

    Substitution: Substitution reactions can occur, particularly involving the hydroxyl and methyl groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CAY10755 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism by which CAY10755 exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to induce cell death in cancer cells, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

CAY10755 is unique due to its specific structure and biological activity. Similar compounds include other fungal metabolites with anticancer properties, such as:

Properties

IUPAC Name

9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELOOUDIAASGHM-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one
Reactant of Route 2
3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one
Reactant of Route 3
3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one
Reactant of Route 4
3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one
Reactant of Route 5
3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one
Reactant of Route 6
3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one

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